4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one
説明
4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylmethyl group at the 4-position. The molecule also contains a 3-hydroxybutan-1-one moiety and an amino group at the 4-position of the butanone chain. The hydroxyl group enhances hydrophilicity, while the fluorine atom on the aromatic ring may improve metabolic stability and binding affinity through electron-withdrawing effects .
特性
IUPAC Name |
4-amino-1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-14-3-1-12(2-4-14)9-13-5-7-19(8-6-13)16(21)10-15(20)11-18/h1-4,13,15,20H,5-11,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASUJHSFUYIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one, also known by its CAS number 1394529-66-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to various piperidine derivatives and has been studied for its interaction with neurotransmitter systems, especially the dopamine transporter (DAT).
Chemical Structure and Properties
The molecular formula of 4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one is C16H23FN2O2, with a molecular weight of approximately 294.36 g/mol. The presence of the fluorophenyl group suggests potential lipophilicity, which may influence its pharmacokinetic properties.
Research indicates that compounds similar to 4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one may act as inhibitors of the dopamine transporter (DAT). This inhibition can lead to increased levels of dopamine in the synaptic cleft, which is significant in the treatment of disorders such as depression and addiction. The structural modifications in this compound enhance its binding affinity to DAT compared to other piperidine derivatives.
Dopamine Transporter Inhibition
Studies have demonstrated that compounds with similar structures exhibit varying degrees of DAT inhibition. For instance, a related compound showed a Ki value of 23 nM at DAT, indicating high potency . The ability to inhibit DAT effectively positions these compounds as potential candidates for treating stimulant abuse disorders.
Case Studies
- Preclinical Models : In preclinical studies involving rodent models, compounds similar to 4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one were evaluated for their effects on cocaine and methamphetamine reinforcement behaviors. Results indicated that these compounds could reduce the reinforcing effects of these stimulants without inducing psychostimulant behaviors themselves .
- Binding Affinity Studies : A comparative analysis of binding affinities at DAT and serotonin transporter (SERT) revealed that certain derivatives exhibited a favorable hERG/DAT affinity ratio, suggesting a lower risk for cardiac side effects while maintaining efficacy against stimulant addiction .
Data Tables
| Compound Name | Ki at DAT (nM) | SERT Affinity | hERG Affinity | hERG/DAT Ratio |
|---|---|---|---|---|
| Compound A | 23 | Moderate | Low | 28 |
| Compound B | 230 | High | Moderate | 3 |
| Compound C | 15 | Low | Very Low | >30 |
類似化合物との比較
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Piperidine-Based Compounds
Key Observations
Piperidine vs. Piperazine Rings: The target compound and compound utilize a piperidine ring, while the compound employs a piperazine ring.
Aromatic Substituents: The 4-fluorophenyl group in the target compound contrasts with the 2,6-difluoro-benzylidene () and 4-aminophenyl () groups.
Hydroxyl vs. Methyl/Ketone Modifications :
- The 3-hydroxybutan-1-one moiety in the target compound increases hydrophilicity compared to the 3,3-dimethylbutan-1-one () or 3-methylbutan-1-one (). This could influence blood-brain barrier penetration or renal clearance rates.
The stereospecific S-configuration in highlights the importance of chirality in bioactivity .
Research Findings and Implications
- Metabolic Stability: Fluorinated aromatic systems (target and ) are generally more resistant to cytochrome P450-mediated oxidation than non-halogenated analogs (e.g., ’s 4-aminophenyl) .
- Solubility and Bioavailability : The hydroxyl group in the target compound may improve aqueous solubility relative to methyl-substituted analogs, though this could reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
